propyl 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate
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Overview
Description
PROPYL 4-[3-(1H-1,3-BENZODIAZOL-1-YL)-2-HYDROXYPROPOXY]BENZOATE is a complex organic compound featuring a benzodiazole moiety. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for their therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 4-[3-(1H-1,3-BENZODIAZOL-1-YL)-2-HYDROXYPROPOXY]BENZOATE typically involves the reaction of 1H-1,3-benzodiazole with a suitable propylating agent, followed by esterification with 4-hydroxybenzoic acid. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
PROPYL 4-[3-(1H-1,3-BENZODIAZOL-1-YL)-2-HYDROXYPROPOXY]BENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
PROPYL 4-[3-(1H-1,3-BENZODIAZOL-1-YL)-2-HYDROXYPROPOXY]BENZOATE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of PROPYL 4-[3-(1H-1,3-BENZODIAZOL-1-YL)-2-HYDROXYPROPOXY]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole moiety is known to bind to active sites, inhibiting the function of the target molecule. This interaction can disrupt biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1H-1,3-Benzodiazole: A simpler analog with similar biological activities.
4-Hydroxybenzoic Acid: A precursor in the synthesis of the compound.
Propyl Benzoate: A structurally related ester with different applications.
Uniqueness
PROPYL 4-[3-(1H-1,3-BENZODIAZOL-1-YL)-2-HYDROXYPROPOXY]BENZOATE is unique due to its combined structural features, which confer specific biological activities not observed in simpler analogs. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C20H22N2O4 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
propyl 4-[3-(benzimidazol-1-yl)-2-hydroxypropoxy]benzoate |
InChI |
InChI=1S/C20H22N2O4/c1-2-11-25-20(24)15-7-9-17(10-8-15)26-13-16(23)12-22-14-21-18-5-3-4-6-19(18)22/h3-10,14,16,23H,2,11-13H2,1H3 |
InChI Key |
IDRHBPQGBRUKII-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OCC(CN2C=NC3=CC=CC=C32)O |
Origin of Product |
United States |
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